STX-0119 is a small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) dimerization. [] STAT3 is a transcription factor involved in various cellular processes, including cell growth, proliferation, and survival. [, ] It is frequently overactivated in various cancers, including hematological cancers and solid tumors like glioblastoma multiforme (GBM). [, , ] As such, STAT3 inhibition has emerged as a potential therapeutic strategy for cancer treatment. [, , ]
The synthesis of STX-0119 has been achieved through multiple methods, primarily focusing on the condensation reactions involving 2-amino-1,3,4-oxadiazole and various acylating agents:
The purity of synthesized compounds was generally above 95%, confirming the effectiveness of these methods in producing high-quality samples suitable for biological assays .
The molecular structure of STX-0119 features a quinoline ring substituted with an oxadiazole moiety at the nitrogen position. The key structural components include:
The molecular formula is CHNO, and its molecular weight is approximately 224.22 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), confirming its identity and purity .
STX-0119 primarily functions as an inhibitor of STAT3 dimerization without affecting its phosphorylation state. Its mechanism involves:
In vitro studies have demonstrated that STX-0119 effectively reduces the proliferation of cancer cells by disrupting these signaling pathways .
The mechanism by which STX-0119 exerts its effects involves several key steps:
Studies have shown that STX-0119 can suppress fibrotic gene expression in models of kidney fibrosis by regulating specific mRNA levels without altering STAT3 phosphorylation, indicating a unique mechanism distinct from other inhibitors .
STX-0119 possesses several notable physical and chemical properties:
These properties are essential for its formulation into drug delivery systems and for ensuring bioavailability upon administration .
STX-0119 has significant potential applications in various fields:
STX-0119 was discovered through a sophisticated virtual screening pipeline targeting the STAT3-SH2 domain, critical for STAT3 dimerization. Researchers screened ~360,000 compounds using CONSENSUS-DOCK, a customized version of DOCK4 that integrated multiple scoring functions (DOCK4, FlexX, and PMF) and consensus scoring to enhance prediction accuracy [1] [3]. The crystal structure of the STAT3β homodimer (PDB: 1BG1) served as the template, with the docking site focused on residues Ala703-Thr708 in the SH2 domain [1]. After docking, 136 top-ranked compounds underwent experimental validation. STX-0119 emerged as a hit by inhibiting STAT3-dependent luciferase activity by 99% at 100 μM in HeLa cells, while its truncated analogue (STX-0872) showed no activity, confirming the critical role of its 2-phenyl group [1] [8].
Experimental validation included fluorescence resonance energy transfer (FRET) assays, where STX-0119 reduced IL-6-induced STAT3 dimerization by 62% at 50 μM. Chromatin immunoprecipitation (ChIP) assays further confirmed suppressed binding of STAT3 to the c-myc promoter [1].
Table 1: Key Screening Metrics for STX-0119 Discovery
Parameter | Value |
---|---|
Screening Library Size | ~360,000 compounds |
Initial Hits Identified | 136 compounds |
STAT3 Luciferase Inhibition | 99% at 100 μM |
FRET Assay Inhibition | 62% at 50 μM |
Systematic SAR studies explored modifications to the N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide core of STX-0119. Three regions were optimized: the quinoline carboxamide (R1), oxadiazole linker (X), and aryl substituents (R2) [1] [5]:
Synthetic routes included acid halide condensation (Method A), HATU-mediated coupling (Method B), and cyclization of bis(acyl)thiosemicarbazide (Method C) to ensure purity [1].
Table 2: SAR Analysis of STX-0119 Analogues
Compound | R1 | R2 | STAT3 Dimerization Inhibition (50 μM) |
---|---|---|---|
STX-0872 | 2-furyl | H | -2% |
STX-0119 | 2-furyl | Ph | 62% |
1d | 2-furyl | 1-naphthyl | 55% |
1f | 2-furyl | 2-thienyl | 56% |
1s | 2-furyl | Ph (S-linker) | 26%* |
*Inhibition of STAT3 transcription at 100 μM [1].
Molecular modeling revealed STX-0119 binds the SH2 domain’s hydrophobic pocket through three key interactions:
Comparative docking of the optimized derivative YHO-1701 (a structural analogue) showed enhanced binding energy (−8.2 kcal/mol vs. STX-0119’s −7.5 kcal/mol) due to additional hydrophobic interactions with Ile634 and Lys591 [8]. This explained YHO-1701’s 10-fold increase in cellular potency (IC₅₀ = 1.2 μM vs. 12 μM for STAT3 inhibition in SAS cells) [8].
Table 3: Docking Parameters and Binding Interactions
Compound | Binding Energy (kcal/mol) | Key Residue Interactions |
---|---|---|
STX-0119 | -7.5 | Ser636 (H-bond), Trp623 (π-stack) |
YHO-1701 | -8.2 | Lys591, Ile634 (hydrophobic) |
To enhance bioavailability, STX-0119 was formulated as a suspension in 0.5% methylcellulose for oral administration. In SCC-3 lymphoma xenografts, daily oral dosing (80 mg/kg) suppressed tumor growth by 74% without toxicity [1] [6]. YHO-1701, designed for improved PK, achieved higher plasma exposure (AUC = 5.2 μg·h/mL vs. 1.8 μg·h/mL) and tumor accumulation, resulting in 85% growth inhibition in SAS xenografts [8].
Combination therapy with sorafenib (a multi-kinase inhibitor) synergistically suppressed survivin expression in tumors, enhancing antitumor efficacy beyond monotherapy [8]. In glioblastoma stem-like cells (GBM-SCs), STX-0119 penetrated tumor sites and downregulated stemness markers (CD133, Nanog) at 80 mg/kg [2] [6].
Table 4: Key In Vivo Efficacy Data
Model | Treatment | Efficacy | Biomarker Suppression |
---|---|---|---|
SCC-3 lymphoma xenograft | STX-0119 (80 mg/kg) | 74% tumor growth inhibition | c-Myc, survivin |
SAS oral cancer xenograft | YHO-1701 (50 mg/kg) | 85% tumor growth inhibition | pSTAT3, survivin |
GBM-SC xenograft | STX-0119 (80 mg/kg) | Reduced sphere formation | CD133, Nanog, HIF-1α |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7